molecular formula C16H10O3S B14716904 3-Fluoranthenesulfonic acid CAS No. 13254-68-7

3-Fluoranthenesulfonic acid

Cat. No.: B14716904
CAS No.: 13254-68-7
M. Wt: 282.3 g/mol
InChI Key: VBFORDFEGCAGEG-UHFFFAOYSA-N
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Description

3-Fluoranthenesulfonic Acid is a specialized organic compound combining a fluoranthene polycyclic aromatic hydrocarbon (PAH) system with a sulfonic acid functional group. This structure suggests potential for applications in various research fields, though specific studies on this exact molecule are limited. Fluoranthene-based structures are of significant interest in environmental science. Fluoranthene itself is a model compound in atmospheric chemistry studies, where it can react with hydroxyl radicals and nitrogen oxides in the gas phase to form nitro-derivatives, which are compounds of interest for their environmental presence and properties . Furthermore, polycyclic aromatic hydrocarbons (PAHs) like fluoranthene are investigated as persistent organic pollutants and are studied for use as geochemical tracers to identify the sources and transport of marine and terrestrial sediments . The sulfonic acid group is a key feature in many industrial and chemical research contexts. Organic sulfonic acids, such as methanesulfonic acid and p-toluenesulfonic acid, are strong acids widely used in catalysis and surface treatment processes, including electroplating, pickling, and cleaning . This combination of a PAH backbone with a sulfonic acid moiety makes this compound a candidate for development in areas such as materials science, organic synthesis, and the study of novel catalytic systems. Researchers can leverage this chemical as a building block or reagent in the synthesis of more complex molecules or functional materials. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and conduct a thorough risk assessment before use.

Properties

CAS No.

13254-68-7

Molecular Formula

C16H10O3S

Molecular Weight

282.3 g/mol

IUPAC Name

fluoranthene-3-sulfonic acid

InChI

InChI=1S/C16H10O3S/c17-20(18,19)15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H,(H,17,18,19)

InChI Key

VBFORDFEGCAGEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoranthenesulfonic acid typically involves the sulfonation of fluoranthene. This process can be carried out using fuming sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where fluoranthene is reacted with sulfur trioxide in the presence of a catalyst. This method allows for efficient production with high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoranthenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various sulfonyl derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Fluoranthenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Fluoranthenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, affecting their structure and function. This interaction can lead to changes in cellular pathways and processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares 3-Fluoranthenesulfonic acid with select fluorinated and aromatic sulfonic acids based on available

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Acidity (pKa) Applications
This compound C₁₆H₉FO₃S ~300.3 (estimated) Polycyclic aromatic + -SO₃H + fluorine <1 (inferred) Catalysis, surfactants (hypothesized)
Fluorosulfonic acid FHO₃S 100.07 Linear, -SO₃H + fluorine -15.1 Superacid catalyst, alkylation reactions
PFOS (Perfluorooctanesulfonic acid) C₈HF₁₇O₃S 500.13 Fully fluorinated alkyl chain + -SO₃H ~-3.4 Firefighting foams, coatings (historical)
Toluene-3-sulfonic acid C₇H₈O₃S 172.20 Methylbenzene + -SO₃H -2.8 Organic synthesis, acid catalyst
3-((2-Fluorophenyl)sulfonamido)propanoic acid C₉H₁₀FNO₄S 255.25 Fluorophenyl sulfonamide + carboxylic acid ~1.5 (carboxylic) Pharmaceutical intermediate

Key Observations :

  • Acidity : Fluorosulfonic acid exhibits extreme acidity (pKa ~ -15.1) due to its electron-withdrawing fluorine atoms, making it a stronger acid than this compound (inferred pKa < 1) .
  • However, this remains speculative without direct data .
  • Thermal Stability : Fluorinated sulfonic acids generally exhibit high thermal stability, a trait shared across the compared compounds .

Environmental and Toxicological Profiles

Compound Environmental Persistence Bioaccumulation Potential Toxicity Data Availability Regulatory Status
This compound Unknown Likely low (aromatic) Limited Not regulated (data gaps)
PFOS High (half-life > 5 years) High (log Kow = 6.5) Extensive (hepatotoxic) Restricted under Stockholm Convention
Fluorosulfonic acid Low (hydrolyzes in water) Low Limited Industrial use with precautions
Toluene-3-sulfonic acid Moderate (biodegradable) Low Moderate (irritant) Widely used, no major restrictions

Key Observations :

  • PFOS vs. This compound : PFOS’s long alkyl chain and strong C-F bonds make it highly persistent, whereas this compound’s aromatic structure may degrade more readily. However, degradation products of aromatic fluorinated compounds are poorly studied .
  • Data Gaps: Publicly available toxicological data for this compound is scarce, mirroring challenges noted in assessments of PFOS alternatives .

Industrial Suitability and Alternatives

Compound Technical Feasibility Cost Efficiency Environmental Trade-offs
This compound Hypothesized high Unknown Unknown ecological risks
PFOS High (historical use) Low (phased out) High persistence
Fluorosulfonic acid High (specialized) Moderate Corrosive but degradable
Fluorine-free alternatives (e.g., carboxylic acids) Variable Increasing Lower persistence

Key Observations :

  • Alternatives to PFOS : Fluorine-free alternatives (e.g., hydrocarbon-based surfactants) are prioritized for lower persistence, but their technical performance often lags behind fluorinated compounds .
  • Role of this compound: If less persistent than PFOS, this compound could serve as a transitional alternative.

Q & A

Q. How can computational models predict the environmental persistence of this compound when experimental data are scarce?

  • Modeling Approach : Use quantitative structure-property relationship (QSPR) models to estimate biodegradation half-lives. Cross-validate predictions with limited experimental data from fluorinated sulfonic acid analogs .
  • Uncertainty Reporting : Include confidence intervals and discuss model limitations (e.g., reliance on analog data) in publications .

Methodological Best Practices

Q. What strategies ensure reproducibility in studies involving this compound?

  • Documentation : Provide detailed reagent preparation steps (e.g., acid concentration, storage conditions) as per USP standards .
  • Data Transparency : Publish raw data in repositories like Zenodo and share analytical instrument parameters (e.g., LC-MS collision energy) .

Q. How should researchers address gaps in toxicity data for regulatory submissions?

  • Evidence Integration : Combine read-across data from structurally similar perfluoroalkyl substances (PFAS) with in silico toxicity predictions. Reference the OECD guidelines for chemical hazard assessment .
  • Study Prioritization : Focus on endpoints with the highest regulatory relevance (e.g., endocrine disruption, bioaccumulation) .

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